![molecular formula C10H12O6 B12564685 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid CAS No. 175615-60-8](/img/structure/B12564685.png)
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, carboxylic acid groups, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a carboxylic acid derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid groups may produce primary alcohols.
Aplicaciones Científicas De Investigación
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2-oxocyclopentylpropanoic acid
- 2-Oxocyclopentylcarboxylic acid
- 3-Carboxy-2-oxocyclopentylpropanoic acid
Uniqueness
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid is unique due to its specific arrangement of functional groups and the presence of both carboxylic acid and hydroxy groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
175615-60-8 |
|---|---|
Fórmula molecular |
C10H12O6 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
3-[3-[carboxy(hydroxy)methylidene]-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C10H12O6/c11-7(12)4-2-5-1-3-6(8(5)13)9(14)10(15)16/h5,14H,1-4H2,(H,11,12)(H,15,16) |
Clave InChI |
BXXGDYIOQGQOMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C(=O)O)O)C(=O)C1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)

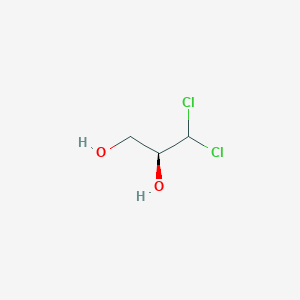
![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)
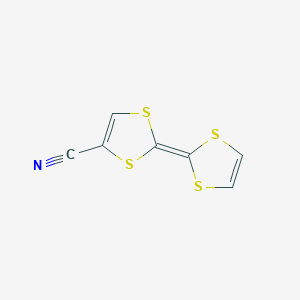
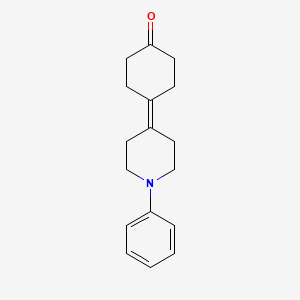
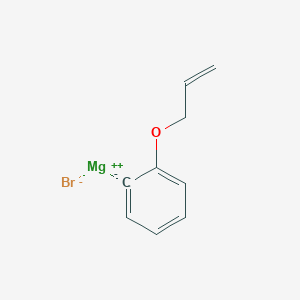
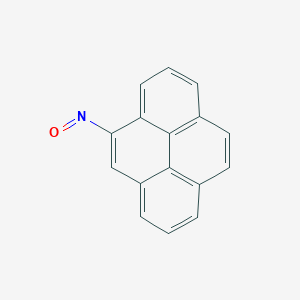
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
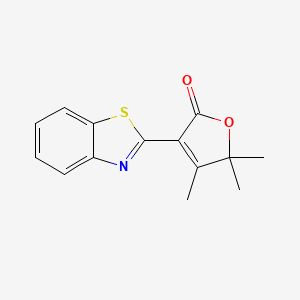
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
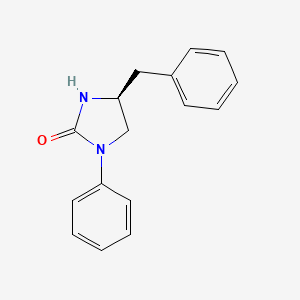
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
